1-(4-Bromophenyl)adamantane
Overview
Description
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . In one method, adamantyl acetic acid was reduced to alcohol, followed by its reaction with 45% HBr in the presence of an H2SO4 catalyst to form the corresponding bromide .
Molecular Structure Analysis
The molecular structure of 1-(4-Bromophenyl)adamantane is characterized by a rigid cage moiety that protects nearby functional groups from metabolic cleavage and thereby enhances the stability and distribution of the drug in blood plasma . The adamantane moiety is widely applied in design and synthesis of new drug delivery systems and in surface recognition studies .
Chemical Reactions Analysis
The wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) . Acyladamantanes are useful intermediates that can be further modified (e.g., by reductive amination) and while many traditional methods have been applied for their synthesis, most rely on a pre-functionalized adamantyl substrate and/or harsh conditions for accomplishing the necessary introduction of the acyl group .
Physical And Chemical Properties Analysis
1-(4-Bromophenyl)adamantane is a white solid with a faint odor. It is soluble in chloroform, benzene, and carbon tetrachloride. The molecular weight of the compound is 291.23 .
Scientific Research Applications
1. Copper-Catalyzed Arylation of Adamantane-Containing Amines
- Application Summary: This research focuses on the copper-catalyzed arylation of adamantane-containing amines, di- and polyamines . The method has become a powerful tool for the construction of the C (sp 2 )-N bond .
- Methods of Application: The method involves the use of copper as a catalyst, aryl halides, and adamantane-containing amines . The reaction conditions and the choice of copper source and ligands can affect the scope and limitations of the method .
- Results: The method has shown potential in the synthesis of various compounds, with recent data highlighting the application of unsupported copper nanoparticles .
2. Synthesis of Unsaturated Adamantane Derivatives
- Application Summary: The research discusses the synthesis of unsaturated adamantane derivatives and the development of novel methods for their preparation .
- Methods of Application: The synthesis involves the use of dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds . The methods for synthesis vary depending on the type of unsaturated adamantane derivative being synthesized .
- Results: The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
3. Use as a Stimulant
- Application Summary: 1-(4-Bromophenyl)adamantane, also known as Bromantane, is a synthetic compound that was primarily used as a stimulant to enhance physical and mental performance.
- Methods of Application: The specific methods of application are not mentioned in the source, but as a stimulant, it is likely administered orally.
- Results: The compound has been used to enhance physical and mental performance, but the specific results or outcomes are not detailed in the source.
4. Direct Radical Functionalization
- Application Summary: This research discusses the direct radical functionalization methods to access substituted adamantanes and diamondoids . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .
- Methods of Application: The method involves the use of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . The reactions provide a variety of products incorporating diverse functional groups .
- Results: The method has shown potential in the synthesis of various compounds, with recent data highlighting the application of direct radical functionalization .
5. Synthesis of Unsaturated Adamantane Derivatives
- Application Summary: This research discusses the synthesis of unsaturated adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
- Methods of Application: The synthesis involves the use of dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds . The methods for synthesis vary depending on the type of unsaturated adamantane derivative being synthesized .
- Results: The synthesis of unsaturated adamantane derivatives has been successful, and these compounds have been used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
6. Use in Microporous Organic Polymers
- Application Summary: Microporous organic polymers and related porous materials have been applied in a wide range of practical applications such as adsorption, catalysis, and sensing fields .
- Methods of Application: The specific methods of application are not mentioned in the source, but as a component of microporous organic polymers, it is likely used in the synthesis of these materials .
- Results: The compound has been used in the synthesis of microporous organic polymers, but the specific results or outcomes are not detailed in the source .
7. Acyladamantanes Synthesis
- Application Summary: Acyladamantanes are useful intermediates that can be further modified (e.g., by reductive amination) . While many traditional methods have been applied for their synthesis, most rely on a pre-functionalized adamantyl substrate and/or harsh conditions for accomplishing the necessary introduction of the acyl group .
- Methods of Application: The specific methods of application are not mentioned in the source, but it involves the use of a pre-functionalized adamantyl substrate and/or harsh conditions .
- Results: The synthesis of Acyladamantanes has been successful, and these compounds have been used as useful intermediates that can be further modified .
8. Copper-Catalyzed Arylation of Adamantane-Containing Amines
- Application Summary: This research discusses the copper-catalyzed arylation of adamantane-containing amines . The method has become a powerful tool for the construction of the C (sp 2 )-N bond .
- Methods of Application: The method involves the use of copper as a catalyst, aryl halides, and adamantane-containing amines . The reaction conditions and the choice of copper source and ligands can affect the scope and limitations of the method .
- Results: The method has shown potential in the synthesis of various compounds, with recent data highlighting the application of unsupported copper nanoparticles .
9. Adamantane-Based Drug Delivery Systems
- Application Summary: Adamantane has promising applications in the field of targeted drug delivery and surface recognition .
- Methods of Application: The specific methods of application are not mentioned in the source, but as a component of drug delivery systems, it is likely used in the synthesis of these materials .
- Results: The compound has been used in the synthesis of drug delivery systems, but the specific results or outcomes are not detailed in the source .
Safety And Hazards
Exposure to 1-(4-Bromophenyl)adamantane should be limited . It is advised not to breathe dust or vapor, and to avoid getting it in eyes, on skin, or on clothing . It is also recommended to ensure adequate ventilation during use . The compound has been assigned the signal word “Warning” and hazard statements H319-H413 .
Future Directions
The adamantane moiety is widely applied in design and synthesis of new drug delivery systems and in surface recognition studies . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .
properties
IUPAC Name |
1-(4-bromophenyl)adamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Br/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZDTZZRNNRKQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347793 | |
Record name | 1-(4-Bromophenyl)adamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)adamantane | |
CAS RN |
2245-43-4 | |
Record name | 1-(4-Bromophenyl)adamantane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2245-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromophenyl)adamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.